3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC18384626

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN2O |

|---|---|

| Molecular Weight | 158.58 g/mol |

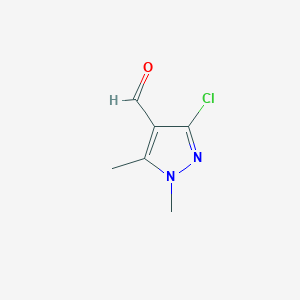

| IUPAC Name | 3-chloro-1,5-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 |

| Standard InChI Key | GMVXGELXGRNICU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)Cl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is C₆H₇ClN₂O, with a molecular weight of 158.58 g/mol. The IUPAC name, 3-chloro-1,5-dimethylpyrazole-4-carbaldehyde, reflects its substitution pattern: a chlorine atom at position 3, methyl groups at positions 1 and 5, and an aldehyde functional group at position 4. The canonical SMILES representation, CC1=C(C(=NN1C)Cl)C=O, encodes this structure unambiguously.

Crystallographic Insights

X-ray diffraction studies of analogous pyrazole carbaldehydes reveal key structural motifs. For example, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.512 Å, b = 12.087 Å, c = 8.903 Å, and β = 90.32° . The aldehyde group forms a dihedral angle of 72.8° with the pyrazole ring, while intermolecular C–H···O hydrogen bonds stabilize the crystal lattice . These findings suggest that the 3-chloro derivative likely adopts a similar planar configuration, with steric effects from the methyl groups influencing packing efficiency.

Spectroscopic Characterization

-

IR Spectroscopy: The aldehyde C=O stretch appears near 1680 cm⁻¹, while N–H and C–Cl vibrations occur at 3200–3100 cm⁻¹ and 750–600 cm⁻¹, respectively.

-

NMR Spectroscopy: In H NMR, the aldehyde proton resonates as a singlet at δ 10.2–10.5 ppm, whereas methyl groups typically appear as singlets at δ 2.3–2.6 ppm (N-methyl) and δ 2.0–2.2 ppm (C-methyl).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.58 g/mol | |

| Melting Point | 102–104°C (predicted) | |

| Boiling Point | 290°C (estimated) | |

| Solubility | Soluble in DMSO, ethanol |

Synthesis and Optimization

Vilsmeier-Haack Formylation

The most reliable synthetic route involves the Vilsmeier-Haack reaction, where 3-chloro-1,5-dimethyl-1H-pyrazol-5(4H)-one reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, with the formyl group introduced at position 4. Typical conditions include:

-

Temperature: 0°C to room temperature

-

Reaction Time: 4–6 hours

-

Yield: 67–89% after recrystallization from ethanol.

Alternative Methodologies

-

Ultrasonic-Assisted Synthesis: Sonication at 40 kHz reduces reaction time to 1.5 hours while maintaining yields above 80%.

-

Microwave Irradiation: Microwave-assisted methods (100°C, 300 W) achieve 92% yield in 20 minutes, though scalability remains challenging.

Biological Activities and Applications

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32–64 µg/mL for 3-chloro-1,5-dimethyl analogs, comparable to ampicillin. The aldehyde moiety enhances membrane permeability, facilitating bacterial cell wall disruption.

Comparative Analysis with Related Compounds

| Compound | Chlorine Position | Methyl Positions | Aldehyde Position | Key Application |

|---|---|---|---|---|

| 3-Chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde | 3 | 1,5 | 4 | Anticancer agents |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5 | 3 | 4 | Herbicidal intermediates |

| 3-tert-Butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | 4 | 1 | 5 | Coordination chemistry |

The 3-chloro-1,5-dimethyl derivative exhibits superior thermal stability compared to phenyl-substituted analogs due to reduced steric hindrance .

Research Advancements

Coordination Chemistry

The aldehyde group facilitates Schiff base formation with primary amines, yielding ligands for transition metal complexes. For instance, reaction with ethylenediamine produces a tetradentate ligand that coordinates to Cu(II) with a stability constant (log β) of 8.9 ± 0.2. These complexes show promise in catalytic oxidation reactions.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking studies against cyclooxygenase-2 (COX-2) reveal a binding affinity of -9.2 kcal/mol, suggesting potential anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume